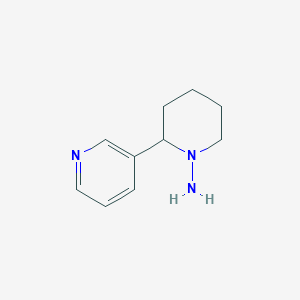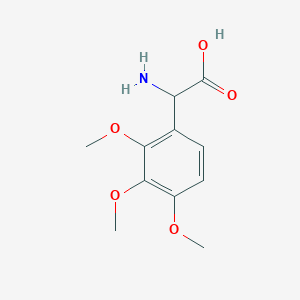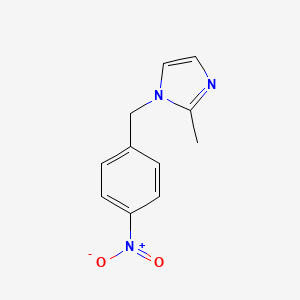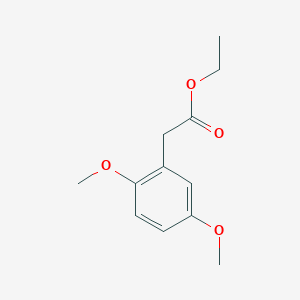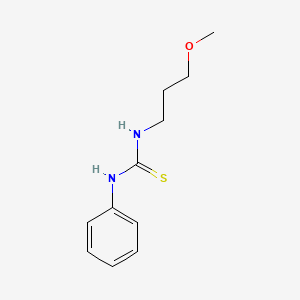
1-(3-甲氧基丙基)-3-苯基硫脲
货号 B1366248
CAS 编号:
55409-87-5
分子量: 224.32 g/mol
InChI 键: QUYXVLRMERMETF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxypropyl)-3-phenylthiourea (MPPTU) is an organic compound with a wide range of scientific applications. It belongs to a class of compounds known as thioureas, which are compounds that contain a thiourea group (a sulfur atom connected to two nitrogen atoms). MPPTU has been used in numerous scientific fields, ranging from organic synthesis to biochemistry and pharmacology.
科学研究应用
1. Synthesis of Heterocyclic Azo Dyes
- Application Summary: Heterocyclic azo dyes, which can be derived from compounds like 1-(3-Methoxypropyl)-3-phenylthiourea, are used in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .
- Methods of Application: These dyes are synthesized using a traditional diazo-coupling method in an acidic medium . The absorption spectra are recorded in the region of 200–700 nm .
- Results: The results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . Furthermore, the antibacterial and antioxidant properties of the azo dyes were evaluated by the disc diffusion method and DPPH assay respectively .
2. Electrochemical Generation of Superoxide Ion
- Application Summary: The superoxide ion was generated and analysed electrochemically using cyclic voltammetry (CV) techniques from oxygen dissolved in a room-temperature ionic liquid .
- Methods of Application: The superoxide ion was generated and analysed electrochemically using cyclic voltammetry (CV) techniques from oxygen dissolved in a room-temperature ionic liquid .
- Results: It was found that the generated superoxide ion was stable which indicates its possible use for further useful applications .
3. Quantum Chemical Investigations
- Application Summary: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope- none (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Methods of Application: The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set . The computed geometrical parameters are compared with experimental data .
- Results: The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively . The detailed vibrational assignments of the molecule are obtained with the support of potential energy distribution .
4. Biological Studies of Heterocyclic Azo Dyes
- Application Summary: Heterocyclic azo dyes, which can be derived from compounds like 1-(3-Methoxypropyl)-3-phenylthiourea, are used in various fields such as cosmetics, biomedical investigations, therapeutics, dyes and pigments .
- Methods of Application: These dyes are synthesized using a traditional diazo-coupling method in an acidic medium . The absorption spectra are recorded in the region of 200–700 nm .
- Results: The results exhibited a unique absorption in the longer wavelength due to the presence of a nitro group in the moiety as well as solute–solvent interaction . Furthermore, the antibacterial and antioxidant properties of the azo dyes were evaluated by the disc diffusion method and DPPH assay respectively .
5. Synthesis of Novel Xanthines
- Application Summary: More than 40 1,8-disubstituted-3-(3-methoxypropyl) xanthines were prepared and evaluated for their binding affinity at recombinant human adenosine receptors . These compounds were synthesized as putative A2B receptor antagonists .
- Methods of Application: The synthesis involved the use of different coupling components and the compounds were characterized by different spectroscopic techniques .
- Results: The results revealed that there is a good correlation that exists between the experimental and computational studies .
6. Neuroinflammation Treatment
- Application Summary: (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound similar to 1-(3-Methoxypropyl)-3-phenylthiourea, has been shown to have anti-inflammatory properties in several inflammatory disease models .
- Methods of Application: The compound was tested in models of neuroinflammation, where it was found to protect against 1-methyl-4-phenyl .
- Results: The results indicated that MMPP could be a potential therapeutic target in SARS-CoV-2 infection .
属性
IUPAC Name |
1-(3-methoxypropyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXVLRMERMETF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408443 |
Source


|
| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-phenylthiourea | |
CAS RN |
55409-87-5 |
Source


|
| Record name | 1-(3-methoxypropyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

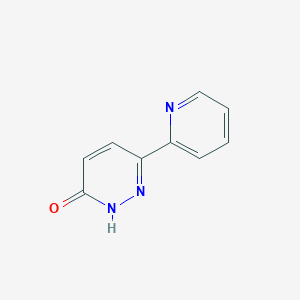
![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)
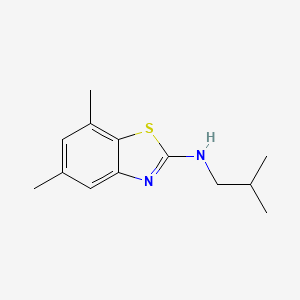
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)
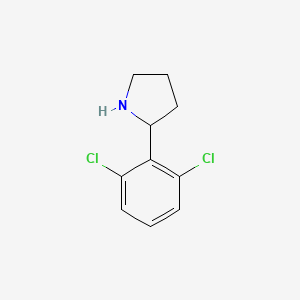
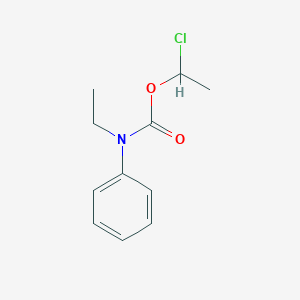
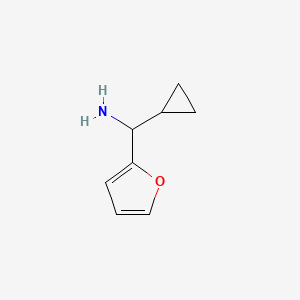
![2-[Methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B1366192.png)
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)
